N-(2-methoxyphenethyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-2-[(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2S/c1-29-19-10-6-5-9-17(19)13-14-23-21(28)15-30-22-25-24-20-12-11-18(26-27(20)22)16-7-3-2-4-8-16/h2-12H,13-15H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXQHOOIAXOFMRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(2-methoxyphenethyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a methoxyphenethyl group and a triazolo-pyridazin moiety. The chemical formula can be represented as:
This structure suggests potential interactions with various biological targets, which may lead to diverse pharmacological effects.
1. Anticancer Activity
Recent studies have indicated that compounds containing triazole and pyridazine rings exhibit significant anticancer properties. For instance, a study demonstrated that similar triazolo-pyridazine derivatives showed cytotoxicity against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The specific activity of this compound in this context remains to be fully elucidated but is promising based on structural analogs.
2. Antimicrobial Activity
Compounds with thioacetamide functionalities have been reported to exhibit antimicrobial properties. Preliminary assays suggest that this compound may inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell wall synthesis or function.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The thioacetamide group may interact with key enzymes involved in cellular processes such as metabolism and proliferation.
- Receptor Modulation : The methoxyphenethyl moiety may enhance binding affinity to specific receptors involved in signaling pathways that regulate cell growth and apoptosis.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis in cancer cells | |
| Antimicrobial | Inhibition of bacterial growth | |
| Enzyme Inhibition | Potential modulation of metabolic enzymes |
Case Study: Anticancer Efficacy
A study conducted on a series of triazolo-pyridazine derivatives demonstrated that these compounds could effectively induce apoptosis in human cancer cell lines (e.g., MCF-7 breast cancer cells). The mechanism involved the activation of caspase pathways and the downregulation of anti-apoptotic proteins such as Bcl-2. While specific data on this compound is limited, its structural similarity suggests it may exhibit comparable effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Triazolo/Triazino Heterocyclic Cores
Triazino[5,6-b]Indole Derivatives ()
Compounds such as N-(4-(Cyanomethyl)phenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (23) and 2-((5-Methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)-N-(4-phenoxyphenyl)acetamide (24) share the thioacetamide linker but differ in their heterocyclic cores (triazino-indole vs. triazolo-pyridazine). Key distinctions:
- Substituent Effects : Bromination at position 8 (e.g., compound 25 ) enhances steric bulk and may alter binding affinity .
- Purity : All analogues in are synthesized with >95% purity, comparable to the target compound’s expected synthetic rigor.
Triazolo[3,4-b][1,3,4]Thiadiazole Derivatives ()
The compound N-(4-Methyl-5-(6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)thiophen-2-yl)acetamide exhibits an IC50 of 42±1 nM against CDK5/p25, highlighting the role of the triazolo-thiadiazole core in kinase inhibition. Compared to the target compound:
Analogues with Thioacetamide Linkers and Varied Aryl Substituents
Thiazolo[2,3-c][1,2,4]Triazole Derivatives ()
Compounds like 2-((5-(4-Methoxyphenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(4-morpholinophenyl)acetamide (27) feature:
- A thiazolo-triazole core instead of triazolo-pyridazine.
- 4-Morpholinophenyl and 4-methoxyphenyl groups, which modulate solubility and target engagement.
N-(2-Oxolanylmethyl)-2-[[3-(3-Pyridinyl)-[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl]Thio]Acetamide ()
This analogue shares the triazolo[4,3-b]pyridazine core and thioacetamide linker but replaces the 2-methoxyphenethyl group with a tetrahydrofuran-2-yl)methyl substituent. Key differences:
- Hydrophilicity : The oxolane (tetrahydrofuran) group may improve aqueous solubility relative to the lipophilic 2-methoxyphenethyl moiety.
- Pharmacokinetics : The pyridinyl substituent at position 3 could enhance interactions with polar enzyme active sites .
IC50 and Kinase Inhibition ()
The presence of electron-withdrawing groups (e.g., 2,2-dichloro in compound S) correlates with improved IC50 values (30±1 nM vs. 42±1 nM for compound N).
Antimicrobial Potential ()
Thioacetamide-linked thiazolo-triazoles (e.g., compound 28 ) show antimicrobial activity, suggesting the target compound’s sulfur linkage and aryl groups could be optimized for similar applications. However, the triazolo-pyridazine core’s larger surface area may favor eukaryotic over prokaryotic targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
